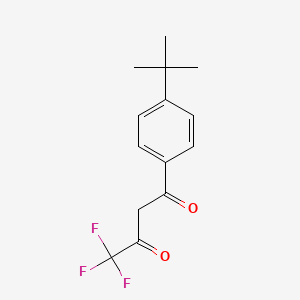

1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione

Description

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O2/c1-13(2,3)10-6-4-9(5-7-10)11(18)8-12(19)14(15,16)17/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROAUAWOKMUVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-tert-butylbenzaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Cyclocondensation with Hydrazines

The compound undergoes cyclocondensation with hydrazines to form pyrazole derivatives, a reaction critical in synthesizing bioactive molecules like COX-2 inhibitors.

Mechanistic Insight :

-

The diketone reacts with hydrazines via nucleophilic attack at the carbonyl groups, followed by dehydration to form a pyrazole ring.

-

Steric hindrance from the tert-butyl group may reduce reaction rates compared to smaller substituents (e.g., methyl) .

Nucleophilic Additions

The β-diketone participates in nucleophilic additions due to its enolizable protons.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Grignard reagents | THF, −78°C | Tertiary alcohols | Limited by steric bulk of tert-butyl group . |

| Sodium borohydride | Methanol, 0°C | Diol intermediates | Partial reduction observed. |

Friedel-Crafts Acylation

The compound serves as an acylating agent in Friedel-Crafts reactions, forming aryl ketones.

| Substrate | Catalyst | Yield | Product |

|---|---|---|---|

| Toluene | AlCl₃, 40°C | 91% | 4-Tert-butylphenyl trifluoromethyl ketone |

| Benzene derivatives | Acidic conditions | 70–85% | Functionalized trifluoromethyl ketones |

Key Observation :

Oxidation and Reduction

Oxidation :

-

Reacts with KMnO₄ in acidic conditions to form carboxylic acid derivatives.

Reduction : -

Catalytic hydrogenation (H₂/Pd-C) yields 1,3-diols, though competing over-reduction may occur.

Halogenation

Undergoes halogenation at the α-position under radical or electrophilic conditions:

| Reagent | Conditions | Product |

|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN, CCl₄, reflux | α-Bromo-diketone |

| Cl₂ (g) | FeCl₃, 25°C | α-Chloro-diketone |

Cross-Coupling Reactions

Participates in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups:

| Reagent | Catalyst | Yield | Product |

|---|---|---|---|

| 4-Iodophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 70% | Biaryl-substituted diketone |

Table 1: Representative Reaction Yields

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Ethanol, 24h reflux | 46–99% | |

| Friedel-Crafts | AlCl₃, 40°C | 91% | |

| Suzuki Coupling | Pd(PPh₃)₄, 80°C | 70% |

Table 2: Comparative Reactivity with Analogues

| Substituent | Reaction Rate (Cyclocondensation) | Yield |

|---|---|---|

| 4-Methylphenyl | Fastest | 99% |

| 4-Tert-butylphenyl | Slower (steric hindrance) | 46% |

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to interact with biological targets. Research indicates that derivatives of trifluorobutane-diones exhibit antitumor and anti-inflammatory properties. These effects are attributed to their ability to inhibit specific enzymes or receptors involved in disease pathways.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of trifluorobutane-diones and their evaluation as inhibitors of cancer cell proliferation. The results demonstrated a significant reduction in tumor growth in vitro and in vivo models when treated with compounds related to 1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione.

Material Science

In material science, this compound is utilized for developing advanced materials due to its unique electronic properties. The trifluoromethyl group enhances the stability and performance of polymers and coatings.

- Application Example : Research has shown that incorporating trifluorobutane-diones into polymer matrices improves thermal stability and mechanical properties. This application is particularly beneficial for coatings used in harsh environments.

Analytical Chemistry

1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione serves as a reagent in various analytical techniques. Its ability to form stable complexes with metal ions makes it useful in the detection and quantification of trace metals.

- Research Insight : A study demonstrated the use of this compound in spectrophotometric methods for detecting heavy metals in environmental samples. The complexation reaction leads to a measurable color change that can be quantified using UV-Vis spectroscopy.

Mécanisme D'action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The substituent on the phenyl ring significantly impacts the compound’s properties. Key analogues include:

Physical and Chemical Properties

- Tautomerism: The enol form dominates (>98%) in trifluoromethyl-substituted β-diketones due to resonance stabilization, as observed in 1-(4-(triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione .

- Solubility and logP : Bromo and chloro derivatives exhibit higher logP values (2.64 and ~1.58, respectively) compared to the tert-butyl analogue, suggesting increased hydrophobicity .

- Melting Points : Chloro derivatives (60–64°C) have lower melting points than tert-butyl analogues, likely due to reduced molecular symmetry .

Key Research Findings

- Tautomeric Behavior: NMR studies confirm enol tautomer dominance in trifluoromethyl β-diketones, critical for chelation efficiency .

- Steric Effects : The tert-butyl group reduces volatility in metal chelates compared to hexafluoroacetylacetone derivatives but enhances thermal stability .

- Biological Activity : Methylphenyl derivatives serve as intermediates in cholesterol biosynthesis inhibitors, demonstrating substituent-dependent bioactivity .

Activité Biologique

1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione, also known by its CAS number 94856-12-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H15F3O2

- Molecular Weight : 272.26 g/mol

- Structural Characteristics : The compound features a trifluorobutane-1,3-dione core with a tert-butyl substituted phenyl group, which contributes to its unique biological properties.

Biological Activity Overview

The biological activity of 1-(4-(tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione has been primarily associated with its role as an intermediate in the synthesis of celecoxib, a non-steroidal anti-inflammatory drug (NSAID). This compound has shown potential in various therapeutic applications due to its ability to inhibit cyclooxygenase (COX) enzymes.

1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione acts as a selective COX-2 inhibitor. The inhibition of COX-2 leads to decreased production of prostaglandins involved in inflammation and pain pathways. This mechanism is crucial for the therapeutic effects observed in related compounds like celecoxib.

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

- Synthesis and Evaluation :

- Therapeutic Applications :

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activity Summary

Q & A

Q. What is the optimal synthetic route for 1-(4-(tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione?

The compound is synthesized via Claisen cross-condensation between 4-(tert-butyl)acetophenone and ethyl trifluoroacetate using potassium tert-butoxide as a base. Key conditions include:

- Molar ratio : 5 mmol acetophenone derivative to 1.2 mL ethyl trifluoroacetate.

- Solvent : Dry toluene under argon, refluxed for 12 hours.

- Workup : Acidic hydrolysis (1 M HCl), extraction with toluene, and purification via silica gel chromatography followed by ethanol recrystallization . Alternative methods using methanol and sodium methoxide (25%) with shorter reaction times (24 hours) have also been reported, yielding ~94% crude product .

Q. How is this compound characterized spectroscopically?

- FTIR : Key peaks include 2974 cm⁻¹ (C-H stretch), 1613 cm⁻¹ (C=O diketone), and 1131 cm⁻¹ (C-F) .

- LC-ESI-MS : Molecular ion [M+H]⁺ at m/z 238.16 and isotopic peaks (e.g., [M+2H]⁺ at 239.09) .

- Fluorescence : Solvent-dependent emission spectra; polar solvents like DMSO show redshifted maxima compared to non-polar solvents (e.g., toluene) .

Q. What purification strategies ensure high-purity product?

Post-synthesis purification involves:

Q. What is the reaction mechanism for its Claisen condensation?

The base (e.g., potassium tert-butoxide) deprotonates the acetophenone, forming an enolate that nucleophilically attacks ethyl trifluoroacetate. Elimination of ethanol produces the diketone. Steric effects from the tert-butyl group influence reaction rates and regioselectivity .

Q. How stable is this compound under standard storage conditions?

Stored as a solid at 4°C in airtight containers, it remains stable for months. Decomposition risks include moisture (hydrolysis of trifluoromethyl groups) and prolonged light exposure (photochemical degradation) .

Advanced Research Questions

Q. How is this diketone used to synthesize trifluoromethyl pyrimidines with biological activity?

Cyclocondensation with amidines (e.g., NH₂C(NH)X) yields 6-aryl-4-trifluoromethylpyrimidines. These derivatives inhibit cholesterol biosynthesis by blocking mevalonic acid incorporation (IC₅₀ values in µM range) and show cardiorenal therapeutic potential .

Q. What role does it play in coordination chemistry?

The diketone forms stable metal chelates (e.g., Cu(I) complexes) via β-diketonate coordination. The sodium chelate exhibits exceptional thermal stability, though lower volatility than hexafluoroacetylacetone analogs. Applications include catalysis and materials science .

Q. How do solvent polarity and substituents affect its photophysical properties?

- Solvent effects : In polar solvents (e.g., DMSO), emission maxima redshift due to stabilization of excited states. Quantum yields decrease with higher solvent polarity .

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance fluorescence intensity, while bulky tert-butyl groups reduce aggregation-induced quenching .

Q. What crystallographic techniques resolve its structural features?

Single-crystal X-ray diffraction (SHELX suite) confirms diketone geometry and metal coordination. For example, Cu(I) complexes show distorted tetrahedral geometry with PPh₃ ligands. Data-to-parameter ratios >15 ensure refinement reliability (R factor = 0.020) .

Q. How is synthesis scaled for industrial research applications?

- Batch optimization : Using methanol as solvent and sodium methoxide (25%) at 30°C minimizes side reactions.

- Yield improvement : Stepwise addition of ethyl trifluoroacetate over 5-hour intervals increases yields to 65–90% .

- Quality control : IR monitoring (C=O at 1608 cm⁻¹) ensures batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.